N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Catalog No.
S999134
CAS No.
71033-38-0
M.F
C9H17N3
M. Wt
167.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

CAS Number

71033-38-0

Product Name

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

IUPAC Name

N,N-diethyl-2-pyrazol-1-ylethanamine

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3

InChI Key

JPJBURDLVZPQQP-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C=CC=N1

Canonical SMILES

CCN(CC)CCN1C=CC=N1

For example, a study was conducted on a compound with a pyrazole structure for its antileishmanial and antimalarial properties . The compound showed potent in vitro antipromastigote activity, with a lower binding free energy of -9.8 kcal/mol .

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C9H14N4, and it has a molecular weight of 182.23 g/mol. The compound is characterized by its diethylamino group attached to the ethyl chain linked to the pyrazole moiety, contributing to its unique properties and reactivity.

The reactivity of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can be explored through various chemical transformations:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the formation of new compounds.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique properties useful in catalysis and material science .

Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities. N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine has been studied for:

  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives can inhibit bacterial growth.
  • Anticancer Activity: There is potential for these compounds to act against various cancer cell lines, although specific data on this compound may be limited .

The synthesis of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine typically involves:

  • Alkylation Reactions: Starting from 2-(1H-pyrazol-1-yl)ethanamine, diethyl sulfate or other alkylating agents can be used to introduce the diethyl group.
  • One-Pot Synthesis: Recent methodologies suggest one-pot reactions involving pyrazole and ethylene diamine derivatives could yield this compound efficiently .

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine finds applications in various fields:

  • Pharmaceuticals: As a potential scaffold for drug development due to its biological activities.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed in agrochemical formulations.
  • Material Science: Used in the development of ligands for metal complexes in catalysis .

Interaction studies have shown that N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can form stable complexes with various metal ions. These interactions are crucial for understanding its potential as a ligand in coordination chemistry and its role in catalysis. Studies have indicated that the compound's coordination behavior can be influenced by the nature of the metal ion and the conditions under which the reaction occurs .

Several compounds share structural similarities with N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamineC7H13N3Contains a single ethyl group; less steric bulk.
N,N-Dimethyl-2-(1H-pyrazol-1-YL)ethanamineC8H12N4Features dimethyl groups; alters electronic properties.
N,N-Bis((1H-pyrazol-1-YL)methyl)amineC10H14N6Contains bis(pyrazolyl) structure; enhances coordination capabilities.

Uniqueness

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine stands out due to its specific diethyl substitution pattern, which may enhance its solubility and biological activity compared to other similar compounds. Its unique structure allows it to interact differently with biological targets and metal ions, making it a valuable candidate for further research.

XLogP3

0.9

Wikipedia

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine

Dates

Modify: 2023-08-16

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